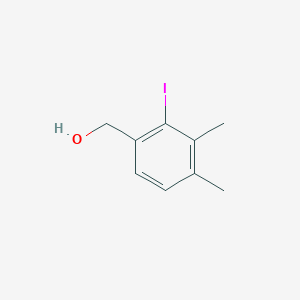
(2-Iodo-3,4-dimethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodo-3,4-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11IO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with iodine at the 2-position and two methyl groups at the 3- and 4-positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-3,4-dimethylphenyl)methanol typically involves the iodination of 3,4-dimethylphenylmethanol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
(2-Iodo-3,4-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding 3,4-dimethylphenylmethanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 2-Iodo-3,4-dimethylbenzaldehyde or 2-Iodo-3,4-dimethylbenzoic acid.
Reduction: 3,4-Dimethylphenylmethanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Iodo-3,4-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Iodo-3,4-dimethylphenyl)methanol depends on the specific reaction or application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylphenylmethanol: Lacks the iodine substituent, resulting in different reactivity and applications.
2-Iodo-4,5-dimethylphenylmethanol: Similar structure but with different positions of the methyl groups, leading to variations in chemical behavior.
Uniqueness
(2-Iodo-3,4-dimethylphenyl)methanol is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H11IO |
|---|---|
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
(2-iodo-3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4,11H,5H2,1-2H3 |
Clave InChI |
VDECJYPWJDDTNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)CO)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


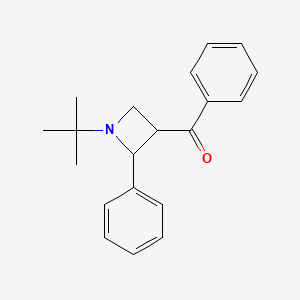

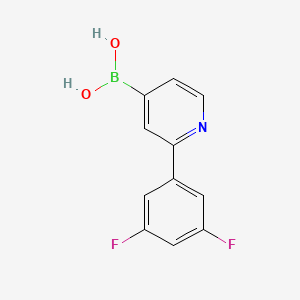
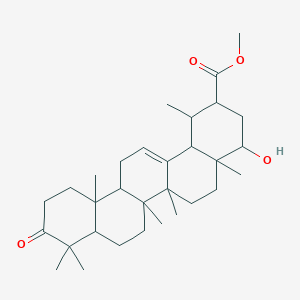
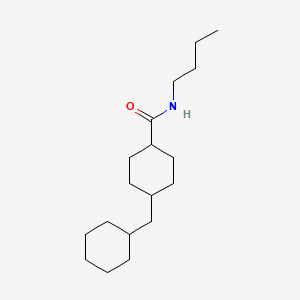


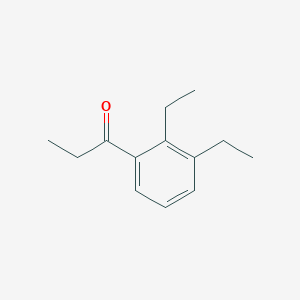
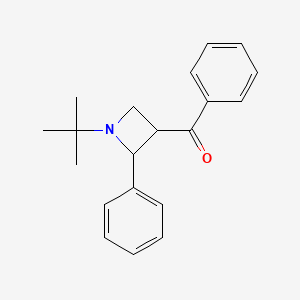

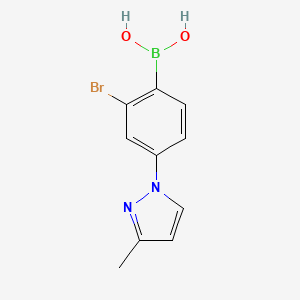
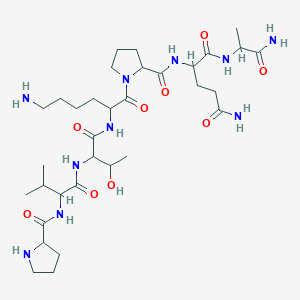
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)

